What is the structure of Isopropyl(1R)-(+)-10-Camphorsulfonate
What is the structure of Isopropyl(1R)-(+)-10-Camphorsulfonate
An In-depth Technical Guide on the Core Structure of Isopropyl (1R)-(+)-10-Camphorsulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of Isopropyl (1R)-10-Camphorsulfonate, a molecule of significant interest in the field of asymmetric synthesis and pharmaceutical development. We will dissect its core components, from the rigid bicyclic camphor skeleton that forms its chiral backbone to the influential sulfonate ester functional group. This document explores the stereochemical intricacies, synthetic pathways, and spectroscopic signatures used for its characterization. Furthermore, it contextualizes the molecule's functional role, not only as a derivative of a powerful class of chiral resolving agents and auxiliaries but also as a potential genotoxic impurity (PGI) in active pharmaceutical ingredient (API) manufacturing. This dual nature makes a thorough understanding of its structure essential for drug development professionals.
The Principle of Stereochemical Control: The Role of Chiral Auxiliaries
The Chirality Imperative in Modern Drug Development
The vast majority of biological systems, including enzymes, receptors, and nucleic acids, are inherently chiral.[1] This means they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule.[1] One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less potent, or even cause toxic side effects.[2] Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern pharmaceutical science, a field that has been recognized with multiple Nobel Prizes.[2]
Chiral Auxiliaries: A Strategy for Asymmetric Synthesis
Asymmetric synthesis is the preferential creation of one enantiomer over another.[2] One of the most robust strategies to achieve this is through the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule (the auxiliary) to a non-chiral substrate.[3][4] The auxiliary's predefined three-dimensional structure then directs subsequent chemical reactions to occur on one face of the substrate, creating a new stereocenter with high selectivity.[3][4] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.[3][5]
Camphor: A Privileged Chiral Scaffold
Nature provides a "chiral pool" of readily available, enantiomerically pure molecules. Camphor, a bicyclic monoterpene, is a classic example. Its rigid, sterically demanding framework makes it an exceptional starting material for a wide range of chiral auxiliaries and organocatalysts.[6] Derivatives of camphorsulfonic acid (CSA), in particular, are renowned for their effectiveness.[6][7]
A Note on Nomenclature: (1R) vs. (+) Designation
It is critical to distinguish between stereochemical descriptors and optical activity. The designation (1R) refers to the absolute configuration at the C1 bridgehead carbon of the camphor skeleton, as determined by the Cahn-Ingold-Prelog priority rules. The designations (+) (dextrorotatory) and (-) (levorotatory) describe the direction in which the molecule rotates plane-polarized light. For the parent acid, the (1R) enantiomer is levorotatory, correctly named (1R)-(-)-10-Camphorsulfonic acid .[8][9] Conversely, the (1S) enantiomer is dextrorotatory, or (1S)-(+)-10-Camphorsulfonic acid .[8] The user's query for "Isopropyl (1R)-(+)-10-Camphorsulfonate" contains a common point of confusion. This guide will focus on the structure derived from the (1R)-camphor backbone.
Molecular Architecture of Isopropyl (1R)-10-Camphorsulfonate
The structure's efficacy is a direct result of its well-defined and rigid three-dimensional shape.
Core Bicyclic Scaffold: The (1R,4S)-Camphor Skeleton
The foundation of the molecule is the bicyclo[2.2.1]heptane ring system of camphor.[7][8] This structure is conformationally locked, preventing the ring-flipping common in simpler cyclohexanes and providing a predictable and stable chiral environment. It possesses two key stereocenters at the bridgehead carbons, C1 and C4. For the molecule , the absolute configuration is (1R,4S).[8] This specific arrangement, along with the bulky gem-dimethyl group at C7 and the ketone at C2, creates a distinct steric landscape that is fundamental to its ability to direct chemical reactions.
The Sulfonate Ester Functional Group
The functional core of the molecule is the sulfonate ester. A methanesulfonic acid group is attached to the C1 bridgehead, and this group is esterified with isopropanol. The resulting isopropyl sulfonate moiety (-SO2-O-CH(CH3)2) is the point of attachment or interaction in its various applications.
Three-Dimensional Conformation
The combination of the rigid camphor backbone and the sulfonate ester group results in a molecule with a highly defined shape. The bulky isopropyl and camphor groups create significant steric hindrance, which can be exploited to block one face of a reacting molecule, thereby achieving high stereoselectivity in synthesis.
Caption: 2D representation of Isopropyl (1R)-10-Camphorsulfonate molecular structure.
Synthesis and Structural Characterization
Synthetic Pathway
The synthesis of Isopropyl (1R)-10-Camphorsulfonate is a two-step process starting from the naturally occurring (1R)-(-)-Camphor.
-
Sulfonation of Camphor: The parent acid, (1R)-(-)-10-Camphorsulfonic acid, is prepared by the sulfonation of camphor, typically using a mixture of sulfuric acid and acetic anhydride.[7]
-
Esterification: The resulting sulfonic acid is then esterified with isopropanol. A common laboratory method involves converting the sulfonic acid to the more reactive sulfonyl chloride using an agent like thionyl chloride, followed by reaction with isopropanol in the presence of a non-nucleophilic base.[10]
Caption: Synthetic workflow for Isopropyl (1R)-10-Camphorsulfonate.
Protocol: Illustrative Synthesis via Sulfonyl Chloride
This protocol is illustrative and should be adapted and optimized based on standard laboratory safety procedures.
-
Activation: To a solution of (1R)-(-)-10-Camphorsulfonic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane), slowly add oxalyl chloride (1.2 eq) with a catalytic amount of DMF at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. Monitor the conversion to the sulfonyl chloride by TLC or a reaction quench and ¹H NMR analysis.
-
Esterification: Cool the solution containing the crude (1R)-(-)-10-Camphorsulfonyl chloride back to 0 °C. In a separate flask, prepare a solution of anhydrous isopropanol (1.5 eq) and pyridine (1.5 eq) in the same solvent.
-
Addition: Add the isopropanol/pyridine solution dropwise to the sulfonyl chloride solution.
-
Workup: Allow the reaction to stir overnight. Upon completion, quench with a dilute HCl solution, separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Isopropyl (1R)-10-Camphorsulfonate.
Spectroscopic Signature for Verification
While a dedicated high-resolution spectrum for this specific ester is not readily published, its expected spectroscopic data can be reliably predicted based on its constituent parts and data from the parent acid and related esters.[8][11]
| Technique | Expected Key Features |
| ¹H NMR | Signals for the two camphor methyls (C8, C9), a multiplet for the isopropyl methine proton, and two doublets for the diastereotopic isopropyl methyl groups. Protons on the camphor skeleton will appear as complex multiplets. |
| ¹³C NMR | A characteristic signal for the carbonyl carbon (C2) above 200 ppm. Signals for the 10 carbons of the camphor moiety and the 3 carbons of the isopropyl group. |
| IR Spectroscopy | Strong absorption bands for the S=O stretches of the sulfonate group (~1350 and 1175 cm⁻¹) and a strong C=O stretch for the ketone (~1740 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observable, corresponding to the molecular weight of ~274.38. |
Definitive Structural Elucidation: X-Ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[12][13] It provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and, crucially for a chiral molecule, the absolute stereochemistry.[12] The crystal structure for the parent (1S)-(+)-10-Camphorsulfonic acid monohydrate has been solved, confirming the (1S,4R) configuration and providing a precise geometric model of the camphor scaffold.[8] A similar analysis of the isopropyl ester would yield the definitive data on its solid-state conformation.
Functional Role in Synthesis and Pharmaceutical Development
Precursor for Chiral Ligands and Resolving Agents
(1R)-(-)-10-Camphorsulfonic acid is a widely used resolving agent for separating racemic mixtures of amines.[14][15] It forms diastereomeric salts that often have different solubilities, allowing for separation by fractional crystallization.[16] The ester, Isopropyl (1R)-10-Camphorsulfonate, serves as a stable, covalently-bonded building block for creating more complex chiral ligands and catalysts used in asymmetric metal catalysis.[17]
A Critical Consideration: Formation as a Potential Genotoxic Impurity (PGI)
In pharmaceutical manufacturing, sulfonic acids like camphorsulfonic acid are often used as counter-ions to form stable, crystalline salts of an API. If residual alcohols from the manufacturing process (such as methanol, ethanol, or isopropanol) are present, there is a risk of forming alkyl sulfonate esters.[11] These compounds, including Isopropyl 10-Camphorsulfonate, are structurally alerting for genotoxicity due to their ability to alkylate DNA.[11]
Under regulatory guidelines like ICH M7, such PGIs must be strictly controlled to a level below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day intake.[11] This necessitates the development of highly sensitive analytical methods to detect and quantify trace levels of these impurities in the final drug product.
| PGI Consideration | Implication for Drug Development |
| Formation Risk | Occurs when CSA and isopropanol are present together, especially under acidic or heated conditions. |
| Regulatory Limit | Must be controlled to below the TTC (e.g., 1.5 µ g/day ), requiring limits in the low ppm range for the API.[11] |
| Analytical Challenge | Requires highly sensitive and specific analytical methods (e.g., GC-MS, LC-MS) for trace-level detection.[11] |
| Control Strategy | Process optimization to minimize formation, and robust analytical testing to ensure the final product is safe. |
Conclusion
The structure of Isopropyl (1R)-10-Camphorsulfonate is a perfect illustration of molecular design, where form dictates function. Its rigid, chiral camphor backbone provides a predictable stereochemical environment, making it a valuable entity in the world of asymmetric synthesis. However, this same reactivity makes it a liability in pharmaceutical manufacturing, where its unintended formation as a potential genotoxic impurity presents a significant safety and analytical challenge. A thorough understanding of its three-dimensional architecture, synthesis, and reactivity is therefore indispensable for researchers and drug development professionals who utilize camphor-based reagents or develop API salts with camphorsulfonic acid.
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